5beta-Androst-16-en-3alpha-ol
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Overview
Description
5beta-Androst-16-en-3alpha-ol, also known as Androstenol, is a steroidal compound . It has a molecular formula of C19H30O and a molecular weight of 274.44 .
Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a solubility of 19.60-20.40 mg/mL in ethanol, and it’s clear and colorless .Scientific Research Applications
Neuroendocrine Regulation and Stress Response
Research highlights the significance of androgen metabolites, particularly those similar to "5beta-Androst-16-en-3alpha-ol," in modulating brain function and stress responses. These metabolites interact with estrogen receptors, particularly estrogen receptor beta, indicating an alternate pathway for androgen regulation of brain functions. This interaction is crucial for understanding the comprehensive effects of gonadal steroid hormones on reproductive physiology, sexual behavior, stress responses, immune function, cognition, and neural protection. The metabolite 5alpha-androstane-3beta,17beta-diol (3beta-Diol), a dihydrotestosterone product, has been shown to play a pivotal role in modulating the stress response mediated by the hypothalamo-pituitary-adrenal axis through estrogen receptors, challenging the traditional roles ascribed to androgen and estrogen receptors in neuroendocrinology (Handa et al., 2008).
Modulation of Seizure Processes and Hippocampal Function
Androgens, including compounds similar to "this compound," have been studied for their potential to modulate seizure processes and their effects on the hippocampus. Testosterone and its metabolites, such as 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), have been reported to exhibit antiseizure effects in both human subjects and animal models. The research suggests that the hippocampus, a critical region for androgen action, may play a significant role in mediating these antiseizure effects. Understanding the interactions between androgens and seizures can offer insights into potential therapeutic approaches for epilepsy and related seizure disorders (Rhodes & Frye, 2004).
Potential Therapeutic Effects on Alzheimer's Disease
Glycogen synthase kinase-3 (GSK-3) is implicated in the pathogenesis of Alzheimer's disease (AD), with its involvement in the hyperphosphorylation of tau protein and neurofibrillary tangle formation. Research indicates that GSK-3, which shares a similar biochemical pathway with compounds related to "this compound," plays a crucial role in the neuronal death and synaptic loss observed in AD. Inhibiting GSK-3 activity has emerged as a potential therapeutic strategy to treat or mitigate the progression of AD, highlighting the relevance of studying androgen metabolites and their analogs in understanding the molecular underpinnings of neurodegenerative diseases (Takashima, 2006).
Mechanism of Action
Target of Action
5beta-Androst-16-en-3alpha-ol, also known as Androstenol, is an androgen that is believed to act as a pheromone . It primarily targets the GABAA receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets, the GABAA receptors, by acting as a positive modulator . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, leading to an increase in the chloride ion conductance, hyperpolarization of the neuron, and ultimately a decrease in neuronal excitability .
Biochemical Pathways
This pathway is involved in a variety of physiological processes, including the regulation of anxiety, sleep, and muscle relaxation .
Pharmacokinetics
Due to its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body
Result of Action
The modulation of GABAA receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to cause anxiolytic-like effects in mice in the open-field test and elevated zero-maze, and antidepressant-like effects in the forced swim test . It also conferred seizure protection in the 6 Hz electroshock and pentylenetetrazol models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and lipophilicity make it well-suited for acting as a pheromone . .
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXMNNRSSQZJP-DLEIETQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@H]4[C@@]3(CC[C@H](C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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